molecular formula C6H6F2N2O2S B13627804 4-Amino-2,6-difluorobenzenesulfonamide

4-Amino-2,6-difluorobenzenesulfonamide

Cat. No.: B13627804
M. Wt: 208.19 g/mol
InChI Key: PIHOWGWNWYYKRB-UHFFFAOYSA-N
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Description

4-Amino-2,6-difluorobenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides It is characterized by the presence of an amino group at the fourth position and two fluorine atoms at the second and sixth positions on the benzene ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-difluorobenzenesulfonamide typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with ammonia or ammonium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure consistent product quality and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,6-difluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving mild bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Amino-2,6-difluorobenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-2,6-difluorobenzenesulfonamide primarily involves its interaction with carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity. This inhibition can affect various physiological processes, such as pH regulation and ion transport .

Comparison with Similar Compounds

Uniqueness: 4-Amino-2,6-difluorobenzenesulfonamide is unique due to the presence of both amino and fluorine groups, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the amino group allows for further functionalization and derivatization.

Properties

Molecular Formula

C6H6F2N2O2S

Molecular Weight

208.19 g/mol

IUPAC Name

4-amino-2,6-difluorobenzenesulfonamide

InChI

InChI=1S/C6H6F2N2O2S/c7-4-1-3(9)2-5(8)6(4)13(10,11)12/h1-2H,9H2,(H2,10,11,12)

InChI Key

PIHOWGWNWYYKRB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)N)F)N

Origin of Product

United States

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